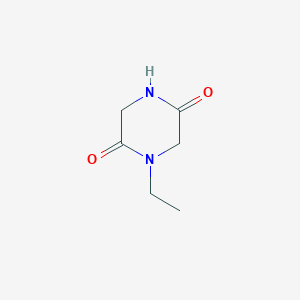

1-Ethylpiperazine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

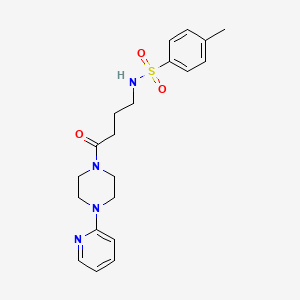

1-Ethylpiperazine-2,5-dione is a chemical compound with the formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Ethylpiperazine-2,5-dione, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Ethylpiperazine-2,5-dione consists of six carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms .Physical And Chemical Properties Analysis

1-Ethylpiperazine-2,5-dione is a powder with a melting point of 172-173°C . It has a molecular weight of 142.16 g/mol .Applications De Recherche Scientifique

Versatile Organic Substrates

1-Ethylpiperazine-2,5-dione derivatives, such as 3-Ylidenepiperazine-2,5-diones, have been identified as versatile organic substrates. They are noted for their ability to undergo addition reactions to the C–C double bond by various agents, leading to the synthesis of natural products and analogs. These derivatives can also act as precursors for interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).

Influence on Receptor Affinity

Research on the influence of an ethylene spacer in arylpiperazine derivatives of amides with N-acylated amino acids and pyrrolidine-2,5-diones has been conducted. These studies revealed that receptor affinity, particularly for 5-HT(1A) and 5-HT(2A) receptors, can be affected by the length of the alkyl chain in these compounds (Zajdel et al., 2009).

Biological Activities of Optical Isomers

The biological activities of the enantiomers of 1,4-diethyl-3,6-epidithiopiperazine-2,5-dione have been investigated, emphasizing the correlation between biological activity and chirality. These studies are important for understanding the bioactive potential of such compounds (Hurne et al., 1997).

Synthesis and Spectroscopic Properties

Research on the synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones demonstrates the potential for generating compounds with unique properties, useful in various scientific applications (Akiyama et al., 1989).

Electrochemical Study

An electrochemical study of 3,6-epidithiopiperazine-2,5-diones (ETPs), including gliotoxin and synthetic analogues, provides insights into the biological actions of these compounds, highlighting their potential applications in various scientific research areas (Chai et al., 1999).

Alkoxycarbonyl and Hydroxymethyl Derivatives

Alkoxycarbonylpiperazine-2,5-diones have been identified as versatile precursors for α-functionalisation, offering a pathway for modifying the carbon framework of piperazine-2,5-diones. This research opens up possibilities for creating a variety of derivatives with specific properties (Chai et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

1-ethylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-2-8-4-5(9)7-3-6(8)10/h2-4H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLZGYSOTGISDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(=O)NCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylpiperazine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B2359924.png)

![Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2359930.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2359932.png)

![5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2359937.png)

![N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2359938.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2359940.png)

![methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2359943.png)